tert-butyl (3S)-2-amino-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3S)-2-amino-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-3-carboxylate is a complex organic compound that belongs to the benzothiazepine family. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a benzothiazepine ring. Benzothiazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-2-amino-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzothiazepine core, followed by the introduction of the tert-butyl group and the amino group. The reaction conditions often involve the use of anhydrous solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for continuous synthesis, which can be more efficient and sustainable compared to batch processes . The use of flow microreactors can also help in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S)-2-amino-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The amino group can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Catalysts like palladium or nickel can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
tert-Butyl (3S)-2-amino-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cardiovascular diseases and neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-2-amino-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[(E)-2-(2,4-dichlorophenyl)ethenyl]phenylcarbamate: Another compound with a tert-butyl group, known for its biological activities.
tert-Butyl hydroperoxide: Used in oxidation reactions and as a reagent in organic synthesis.
Uniqueness
tert-Butyl (3S)-2-amino-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-3-carboxylate is unique due to its specific structure, which combines a benzothiazepine ring with a tert-butyl group and an amino group
Properties
Molecular Formula |
C14H18N2O3S |
---|---|
Molecular Weight |
294.37 g/mol |
IUPAC Name |
tert-butyl (3S)-2-amino-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-3-carboxylate |
InChI |
InChI=1S/C14H18N2O3S/c1-14(2,3)19-13(18)10-11(15)20-9-7-5-4-6-8(9)16-12(10)17/h4-7,10-11H,15H2,1-3H3,(H,16,17)/t10-,11?/m0/s1 |
InChI Key |
WBSSQFGWRORLAX-VUWPPUDQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1C(SC2=CC=CC=C2NC1=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(SC2=CC=CC=C2NC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.